2-Deacetoxytaxinine B
Overview
Description
2-Deacetoxytaxinine B is a taxane diterpenoid isolated from the stem bark of Taxus chinensis, along with several known taxane diterpenoids and diterpenolignan, brevitaxin. Its structure was elucidated using spectroscopic techniques, including 2D NMR spectroscopy, highlighting its significance within the realm of natural product chemistry and its potential as a lead compound for drug development (Liang, Huang, Gunatilaka, & Yang, 1998).
Synthesis Analysis
The synthesis and biological evaluation of derivatives from 2-deacetoxytaxinine J (DAT-J), closely related to 2-Deacetoxytaxinine B, have been studied. A library of DAT-J derivatives was synthesized and evaluated for their activity in reversing multidrug resistance in human mammary carcinoma cells, demonstrating the synthetic versatility and potential therapeutic significance of modifications on the 2-Deacetoxytaxinine B backbone (Botta et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-Deacetoxytaxinine B, determined through comprehensive spectroscopic analysis, underpins its complex nature and biological relevance. The structure elucidation serves as a foundation for further synthetic modifications and biological evaluations aimed at exploring its pharmaceutical potential.
Chemical Reactions and Properties
A study on the highly regio- and stereospecific hydroxylation of the C-1 position of a 2-deacetoxytaxinine J derivative highlights the chemical reactivity and functionalization potential of the taxane skeleton. This specificity in chemical modification opens avenues for designing derivatives with enhanced biological activity or altered pharmacokinetic properties (Horiguchi, Cheng, & Oritani, 2000).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of 2-Deacetoxytaxinine B were not identified, the general physical properties of taxane diterpenoids, such as solubility, melting point, and optical rotation, are crucial for their formulation and delivery as therapeutic agents. These characteristics are typically derived from detailed physicochemical studies following the compound's initial isolation and structural elucidation.
Chemical Properties Analysis
The chemical properties of 2-Deacetoxytaxinine B, including its reactivity, stability under various conditions, and its interactions with biological macromolecules, are essential for understanding its mechanism of action. The synthesis and in vitro evaluation of new taxoids derived from 2-deacetoxytaxinine J, for example, provide insight into the structure-activity relationships that govern the biological activities of these molecules (Botta et al., 2007).
Scientific Research Applications
Pharmaceutical Applications :
- Jing‐yu Liang et al. (1998) identified 2-Deacetoxytaxinine B as a new taxane diterpenoid from Taxus chinensis, highlighting its potential pharmaceutical applications (Liang, Huang, Gunatilaka, & Yang, 1998).
- M. Botta et al. (2007) synthesized new taxoids derived from 2-deacetoxytaxinine J, showing potential as a treatment for human mammary carcinoma MDR cells, especially when combined with paclitaxel (Botta, Armaroli, Castagnolo, Fontana, Pera, & Bombardelli, 2007).
- K. P. Reddy et al. (2009) reported significant in vitro and in vivo anticancer activity of 2-DAT-J (1), a taxane diterpenoid from Himalayan yew bark, against breast cancer cell lines and normal human kidney epithelial cells (Reddy, Bid, Nayak, Chaudhary, Chaturvedi, Arya, Konwar, & Narender, 2009).
- T. Horiguchi et al. (2000) demonstrated that DMDO-induced hydroxylation of a 2-deacetoxytaxinine J derivative leads to highly regio- and stereospecific epoxides, offering insights into potential pharmaceutical synthesis processes (Horiguchi, Cheng, & Oritani, 2000).
- Junzeng Zhang et al. (1995) isolated new taxane diterpenoids, including 1-hydroxy-2-deacetoxytaxinine J, from Taxus wallichiana barks, confirming their structures and the presence of taxol (Zhang, Fang, Liang, He, Kong, He, & Jin, 1995).
- Y. Imamura et al. (2019) developed an efficient strategy for assembling 1-Hydroxytaxinine from A- and C-ring fragments, enabling rapid and efficient synthesis of cytotoxic taxane diterpenoids (Imamura, Yoshioka, Nagatomo, & Inoue, 2019).
Nutraceutical Applications :
- The study by Jing‐yu Liang et al. (1998) also suggests potential applications of 2-Deacetoxytaxinine B in the nutraceutical field, given its natural origin and bioactive properties (Liang et al., 1998).
Safety And Hazards
Specific safety and hazard information for 2-Deacetoxytaxinine B is not provided in the search results. However, a Material Safety Data Sheet (MSDS) suggests that in case of exposure, one should immediately flush eyes or skin with plenty of water, and seek medical attention5.
Future Directions
The future directions for the study and application of 2-Deacetoxytaxinine B are not explicitly mentioned in the search results. However, given its potent antiplatelet activity4, it may have potential therapeutic applications that warrant further research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature and databases.
properties
IUPAC Name |
[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28+,29+,32-,33+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKIKZFVSBXJQ-QJKHZRRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)CC1=O)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346597 | |
Record name | 2-Deacetoxytaxinine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deacetoxytaxinine B | |
CAS RN |
191547-12-3 | |
Record name | 2-Deacetoxytaxinine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191547123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deacetoxytaxinine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.